(Furan-2-ylmethyl)trimethylsilane (Furan-2-ylmethyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003712
InChI: InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C8H14OSi
Molecular Weight: 154.28 g/mol

(Furan-2-ylmethyl)trimethylsilane

CAS No.:

Cat. No.: VC16003712

Molecular Formula: C8H14OSi

Molecular Weight: 154.28 g/mol

* For research use only. Not for human or veterinary use.

(Furan-2-ylmethyl)trimethylsilane -

Specification

Molecular Formula C8H14OSi
Molecular Weight 154.28 g/mol
IUPAC Name furan-2-ylmethyl(trimethyl)silane
Standard InChI InChI=1S/C8H14OSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3
Standard InChI Key QTRTZGJWEJWOSY-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC1=CC=CO1

Introduction

Chemical Identity and Structural Characteristics

Spectral and Physicochemical Properties

For structurally related compounds:

  • 2-Trimethylsilylfuran exhibits a boiling point of 142–144°C and a density of 0.89 g/cm³ .

  • Log P values (octanol-water partition coefficients) for silylated furans typically range from 0.0 to -0.81, indicating moderate hydrophobicity .

  • NMR spectroscopy: The trimethylsilyl group in analogs produces a characteristic singlet at δ 0.1–0.3 ppm in 1^1H NMR, while the furan protons resonate between δ 6.3–7.4 ppm .

Synthesis and Reaction Chemistry

General Synthetic Strategies

Silylation of furan derivatives often employs trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under basic conditions. For example:

  • 2-(Trimethylsilyloxy)furan (CAS 61550-02-5) is synthesized via La(OTf)3_3-catalyzed reaction of isatin with 2-(trimethylsilyloxy)furan in THF at -78°C, yielding spirocyclic oxindoles .

  • Gold-catalyzed cyclopropanation of silyl-protected furans enables access to medium-sized heterocycles, as demonstrated in a cascade reaction involving ethynyltrimethylsilane and sulfonamide intermediates .

Representative Procedure (Adapted for (Furan-2-ylmethyl)trimethylsilane):

  • Silylation: React furfuryl alcohol with TMSCl in the presence of triethylamine.

  • Purification: Isolate the product via column chromatography (hexanes/ethyl acetate).

  • Characterization: Confirm structure using 1^1H NMR and GC-MS .

Reactivity and Functionalization

Silyl groups act as protecting groups for hydroxyl or heteroaromatic systems, enabling regioselective functionalization:

  • Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions with boronic acids (e.g., furan-2-ylboronic acid, CAS 13331-23-2) afford biaryl derivatives .

  • Ring-opening: Acidic hydrolysis of silyl ethers regenerates free furan alcohols, a key step in natural product synthesis .

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

Silylated furans serve as precursors for spirooxindoles—scaffolds with antimicrobial and anticancer activity. The La(OTf)3_3-catalyzed method (Yield: 60–85%) highlights their utility in constructing complex heterocycles .

Polymer and Sensor Development

  • Conductive polymers: Incorporation of silyl-furan monomers enhances thermal stability (decomposition >300°C) and electron mobility.

  • Fluorescent probes: Silyl groups modulate the photophysical properties of furan-based dyes, enabling pH-sensitive staining .

Packaging TypeDomestic Fee (USD)International Fee (USD)
Excepted Quantity0.000.00
Limited Quantity15–60150+
Accessible (Class 3–8)100+200+
Data from Ambeed.com

Future Directions and Research Gaps

Unexplored Synthetic Routes

  • Photoredox catalysis: Leveraging visible light to activate silyl-furan couplings could improve atom economy.

  • Biocatalytic silylation: Enzymatic methods (e.g., using cytochrome P450s) may offer greener alternatives .

Computational Modeling

DFT studies could predict the regioselectivity of silyl group migration in furan derivatives, guiding catalyst design.

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